molecular formula C10H13ClO3 B054594 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol CAS No. 117052-18-3

1-(5-Chloro-2,3-dimethoxyphenyl)ethanol

Cat. No.: B054594
CAS No.: 117052-18-3
M. Wt: 216.66 g/mol
InChI Key: SSWSVUDBJHGMQN-UHFFFAOYSA-N
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Description

“1-(5-Chloro-2,3-dimethoxyphenyl)ethanol” is a chemical compound with the molecular formula C10H13ClO3 and a molecular weight of 216.664 . It is used for proteomics research .


Synthesis Analysis

The synthesis of “this compound” involves a reaction with Jones Reagent in acetone. The reaction was stirred for 3 hours and then concentrated. The mixture was dissolved in ethyl acetate and washed with 3.0 N aqueous NaOH and brine. The organic phase was dried over Na2SO4, filtered over silica gel, and concentrated to the crude compound which was purified by silica gel column (20% ethyl acetate in hexanes) to afford 1-(5-chloro-2,3-dimethoxyphenyl)-ethanone.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a chlorine atom and two methoxy groups at positions 5, 2, and 3 respectively, and an ethanol group at position 1 .


Chemical Reactions Analysis

The chemical reactions involving “this compound” primarily include its synthesis from Jones Reagent in acetone. The reaction was stirred for 3 hours, and then concentrated.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 216.664 . More detailed properties such as melting point, boiling point, and density were not found in the search results.

Properties

IUPAC Name

1-(5-chloro-2,3-dimethoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO3/c1-6(12)8-4-7(11)5-9(13-2)10(8)14-3/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWSVUDBJHGMQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC(=C1)Cl)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60555788
Record name 1-(5-Chloro-2,3-dimethoxyphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117052-18-3
Record name 1-(5-Chloro-2,3-dimethoxyphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred solution of 5-chloro-2,3-dimethoxy-benzaldehyde (7.0 g, 34.90 mmol) in dry diethyl ether (500 mL) at 0° C. was added methylmagnesium bromide of 3.0 M in diethyl ether (29 mL, 87.22 mmol). The reaction mixture was brought to room temperature and stirred for 30 min; refluxed for 3 h; then cooled to 0° C. and quenched by adding saturated aqueous NH4Cl. The two liquid layers were separated. The aqueous layer was extracted with diethyl ether. The combined organic layers were washed with water, dried, and concentrated to the crude compound which was purified by silica gel column (10-25% ethyl acetate in hexanes) to afford 1-(5-chloro-2,3-dimethoxy-phenyl)-ethanol (5.67 g, 75%): 1H NMR (400 MHz, CDCl3): δ 7.00 (d, 1 H), 6.81 (d, 1 H), 5.11 (m, 1 H), 3.86 (s, 6 H), 2.30 (d, 1 H), 1.48 (d, 3 H).
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7 g
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Synthesis routes and methods III

Procedure details

To a mixture of 5-chloro-2,3-dimethoxybenzaldehyde (339, 1.69 mol) in TBME (5.6 L) was added 3M methylmagnesium bromide in ether (660 mL, 1.98 mol) over 1 hour at 9 to 12° C. The mixture was warmed at 33° C. for 1 hour 20 minutes. There was significant starting material present so more methylmagnesium bromide was added (590 mL, 1.77 mol) over 1 hour 20 minutes with the reaction temperature at 33° C. The reaction was cooled to room temperature overnight and poured into ammonium chloride (20 wt %, 3 kg) over 5 minutes. The temperature rose from 11 to 28° C. The reaction flask was rinsed with ammonium chloride solution (500 mL) and TBME (250 mL). The layers were separated and the organic layer was concentrated to an orange yellow thick oil. Yield: 348 g (96% yield, 94% purity).
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1.69 mol
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